H-Glu(obzl)-NH2 hcl
CAS No.: 63091-89-4
VCID: VC21537460
Molecular Formula: C9H15NO4S
Molecular Weight: 272,7 g/mole
* For research use only. Not for human or veterinary use.

Description |
H-Glu(obzl)-NH2 HCl, also known as benzyl (4S)-4,5-diamino-5-oxopentanoate hydrochloride, is a derivative of glutamic acid. It is characterized by the presence of a benzyl ester group and an amide group, making it a versatile intermediate in peptide synthesis and other biochemical applications. The compound's unique structure allows it to be employed in studies focusing on enzyme-substrate interactions and protein folding . Chemical ReactionsH-Glu(obzl)-NH2 HCl can undergo various chemical reactions:
Synthesis MethodsThe synthesis of H-Glu(obzl)-NH2 HCl typically involves the following steps:
Applications in ResearchH-Glu(obzl)-NH2 HCl has a wide range of applications in scientific research:
Comparison with Similar Compounds
|
|||||||||||||||||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 63091-89-4 | |||||||||||||||||||||||||||||||
Product Name | H-Glu(obzl)-NH2 hcl | |||||||||||||||||||||||||||||||
Molecular Formula | C9H15NO4S | |||||||||||||||||||||||||||||||
Molecular Weight | 272,7 g/mole | |||||||||||||||||||||||||||||||
IUPAC Name | benzyl (4S)-4,5-diamino-5-oxopentanoate;hydrochloride | |||||||||||||||||||||||||||||||
Standard InChI | InChI=1S/C12H16N2O3.ClH/c13-10(12(14)16)6-7-11(15)17-8-9-4-2-1-3-5-9;/h1-5,10H,6-8,13H2,(H2,14,16);1H/t10-;/m0./s1 | |||||||||||||||||||||||||||||||
Standard InChIKey | FJWNZTPXVSWUKF-ZCFIWIBFSA-N | |||||||||||||||||||||||||||||||
Isomeric SMILES | CC(C)(C)OC(=O)N1CSC[C@@H]1C(=O)O | |||||||||||||||||||||||||||||||
SMILES | C1=CC=C(C=C1)COC(=O)CCC(C(=O)N)N.Cl | |||||||||||||||||||||||||||||||
Canonical SMILES | CC(C)(C)OC(=O)N1CSCC1C(=O)O | |||||||||||||||||||||||||||||||
Synonyms | BOC-D-THZ-OH;63091-82-7;BOC-D-THIAZOLIDINE-4-CARBOXYLICACID;ST50825829;(S)-Thiazolidine-3,4-dicarboxylicacid3-tert-butylester;(4S)-3-[(tert-butoxy)carbonyl]-1,3-thiazolidine-4-carboxylicacid;BOC-D-THIAPROLINE;BOC-D-THIOPROLINE;AC1LEM0H;BOC-D-THIOPRO-OH;AC1Q1N7K;AC1Q1N7L;SCHEMBL202300;(S)-N-(T-BUTYLOXYCARBONYL)-THIAZOLIDINE-4-CARBOXYLICACID;N-ALPHA-T-BUTYLOXYCARBONYL-D-THIAZOLIDINE-4-CARBOXYLICACID;CTK8F8275;ZINC57231;MolPort-001-770-572;Boc-D-thioproline,Boc-D-Thz-OH;KM0700;AKOS025289399;AB02936;MCULE-8110307811;AK170126;BP-12388 | |||||||||||||||||||||||||||||||
PubChem Compound | 53485816 | |||||||||||||||||||||||||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume